N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine
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Overview
Description
N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine typically involves the condensation of 1H-indole carbaldehyde oxime with appropriate reagents. One common method includes the reaction of indole with N,N-dimethylformamide and phosphorous oxychloride, followed by further reactions to introduce the hydroxylamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oximes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Melatonin: An indole derivative involved in regulating sleep-wake cycles.
Imidazole derivatives: Compounds with a similar heterocyclic structure but different nitrogen positioning and biological properties.
Uniqueness
N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine stands out due to its unique combination of the indole ring with a hydroxylamine group, providing distinct chemical reactivity and biological activities
Properties
CAS No. |
89725-87-1 |
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Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(5-methyl-2,3-diphenylindol-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C22H18N2O/c1-16-12-13-20-19(14-16)21(17-8-4-2-5-9-17)22(24(20)15-23-25)18-10-6-3-7-11-18/h2-15,25H,1H3 |
InChI Key |
OVHZWBXUOQOWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C=NO |
Origin of Product |
United States |
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